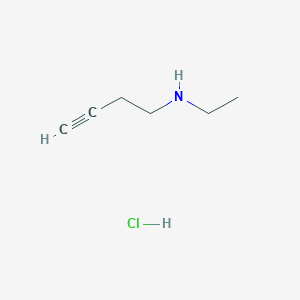

N-Ethylbut-3-yn-1-amine;hydrochloride

Description

Contextualization of N-Ethylbut-3-yn-1-amine;hydrochloride as a Bifunctional Organic Building Block

This compound, with the chemical formula C6H12ClN and a molecular weight of 133.62 g/mol , is structurally characterized by an ethyl-substituted amino group and a terminal acetylene (B1199291) moiety. Current time information in Одинцовский городской округ, RU.rsc.orglibretexts.org This arrangement of functional groups classifies it as a bifunctional building block, a class of molecules that contain two or more reactive centers. researchgate.net Such compounds are highly valued in organic synthesis as they allow for the introduction of multiple points of diversity in a single synthetic operation, streamlining the construction of complex molecules. nih.govnih.gov

The presence of both a nucleophilic secondary amine and a reactive terminal alkyne allows for orthogonal or tandem reactivity. The amine can participate in a variety of reactions such as N-alkylation, acylation, and condensation reactions to form imines. youtube.com Concurrently, the terminal alkyne is a versatile functional group that can undergo a wide range of transformations, including metal-catalyzed cross-coupling reactions, cycloadditions, and nucleophilic additions. researchgate.netencyclopedia.pub The hydrochloride salt form of the amine enhances its stability and solubility in certain solvents, making it a convenient reagent for various synthetic applications.

Historical Perspectives on Alkyne and Amine Reactivity in Complex Molecule Construction

The utility of alkynes and amines as fundamental components in the synthesis of complex molecules has a rich and extensive history. The reactivity of alkynes, particularly terminal alkynes, has been harnessed for over a century. Early work focused on the acidity of the terminal proton, allowing for the formation of acetylides which could then act as nucleophiles in carbon-carbon bond-forming reactions. nih.gov A significant milestone in alkyne chemistry was the discovery of the electric-arc process for producing acetylene in 1892, which made this fundamental alkyne readily available for chemical exploration. wikipedia.org

The development of metal-catalyzed reactions involving alkynes dramatically expanded their synthetic potential. A landmark achievement was the Sonogashira coupling, reported by Kenkichi Sonogashira in 1975, which describes a palladium-catalyzed cross-coupling reaction between terminal alkynes and aryl or vinyl halides. researchgate.netbyjus.comnumberanalytics.com This reaction, often co-catalyzed by a copper(I) salt, has become a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds under mild conditions. rsc.orgbyjus.com

Amines, on the other hand, have long been recognized for their nucleophilic character. libretexts.org Early synthetic methods often involved the alkylation of ammonia (B1221849) or primary amines with alkyl halides, a reaction that can lead to mixtures of products due to over-alkylation. libretexts.orgrsc.org More controlled methods for amine synthesis and functionalization were subsequently developed, including reductive amination and the Gabriel synthesis. libretexts.orgencyclopedia.pub

The convergence of alkyne and amine reactivity in single transformations, particularly in multicomponent reactions (MCRs), has been a significant area of advancement. The A3 coupling (Aldehyde-Alkyne-Amine), for instance, is a powerful one-pot reaction that combines an aldehyde, an alkyne, and an amine to generate propargylamines. researchgate.netencyclopedia.pubrsc.orgenpress-publisher.com More recently, the advent of "click chemistry," a concept introduced by K. Barry Sharpless in 2001, has further highlighted the utility of the azide-alkyne cycloaddition to form triazoles, a reaction that is highly efficient and biocompatible. rsc.orgpcbiochemres.com These historical developments have paved the way for the strategic use of bifunctional molecules like this compound in contemporary synthetic endeavors.

Overview of this compound's Significance in Modern Synthetic Chemistry

In modern synthetic chemistry, efficiency and molecular complexity are paramount. This compound serves as a valuable intermediate in the synthesis of more complex organic molecules, with applications in the development of pharmaceuticals and agrochemicals. pcbiochemres.com Its bifunctional nature allows for its incorporation into a variety of molecular scaffolds through well-established and contemporary synthetic methodologies.

The terminal alkyne functionality of this compound makes it an ideal substrate for a range of powerful carbon-carbon and carbon-heteroatom bond-forming reactions. These include:

Sonogashira Coupling: This palladium-catalyzed cross-coupling reaction enables the connection of the alkyne with aryl or vinyl halides, providing access to a wide array of substituted alkynes. libretexts.orgbyjus.com

Click Chemistry: The terminal alkyne can readily participate in the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry, to form highly stable 1,2,3-triazole rings. libretexts.org This reaction is known for its high yields, mild reaction conditions, and tolerance of a wide range of functional groups.

A3 Coupling (Aldehyde-Alkyne-Amine): In this multicomponent reaction, the alkyne component can react with an aldehyde and another amine to generate propargylamine (B41283) derivatives, which are versatile intermediates in their own right. researchgate.netenpress-publisher.com

The secondary amine functionality offers another point for molecular diversification. It can be acylated to form amides, alkylated to introduce further substituents, or used as a nucleophile in various condensation reactions. The ability to perform these transformations in the presence of the alkyne group, or to use the alkyne as a handle for subsequent modifications, underscores the synthetic utility of this building block. The unique combination of the ethyl group and the triple bond confers specific chemical reactivity, making it a valuable compound for various research and industrial applications. pcbiochemres.com

Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 2375268-95-2 |

| Molecular Formula | C6H12ClN |

| Molecular Weight | 133.62 g/mol |

| InChI Key | XDEXLWHHODALMK-UHFFFAOYSA-N |

Structure

3D Structure of Parent

Properties

IUPAC Name |

N-ethylbut-3-yn-1-amine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11N.ClH/c1-3-5-6-7-4-2;/h1,7H,4-6H2,2H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDEXLWHHODALMK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNCCC#C.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12ClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

133.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for N Ethylbut 3 Yn 1 Amine;hydrochloride

Classical Approaches to the Formation of N-Ethylbut-3-yn-1-amine and its Hydrochloride Salt

The most conventional and widely utilized method for the synthesis of N-Ethylbut-3-yn-1-amine is the direct N-alkylation of a primary amine. This reaction involves the nucleophilic substitution of an ethyl group onto but-3-yn-1-amine (B154008).

The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. The lone pair of electrons on the nitrogen atom of but-3-yn-1-amine acts as a nucleophile, attacking the electrophilic carbon atom of the ethyl halide and displacing the halide ion as a leaving group. This initial reaction forms the corresponding ammonium (B1175870) salt. A base is then required to deprotonate the ammonium salt, yielding the free secondary amine, N-Ethylbut-3-yn-1-amine.

A significant challenge in this classical approach is the propensity for over-alkylation. The product, N-Ethylbut-3-yn-1-amine, is also a nucleophile and can compete with the starting material, but-3-yn-1-amine, for the ethyl halide. This can lead to the formation of the tertiary amine, N,N-diethylbut-3-yn-1-amine, and even the quaternary ammonium salt, N,N,N-triethylbut-3-yn-1-ylammonium halide, resulting in a mixture of products that can be difficult to separate.

Several strategies can be employed to mitigate over-alkylation and improve the selectivity for the desired secondary amine:

Use of Excess Primary Amine: Employing a large excess of but-3-yn-1-amine increases the probability of the ethyl halide reacting with the starting material rather than the product.

Controlled Addition of Alkylating Agent: Slow and controlled addition of the ethyl halide to the reaction mixture can help to maintain a low concentration of the alkylating agent, favoring mono-alkylation.

Choice of Reaction Conditions: The selection of solvent, base, and temperature can significantly influence the reaction's selectivity. Non-polar solvents can reduce the reactivity of the product amine, while sterically hindered bases may selectively deprotonate the primary ammonium salt.

The final step in the classical synthesis is the formation of the hydrochloride salt. This is typically achieved by treating the purified N-Ethylbut-3-yn-1-amine with hydrochloric acid in a suitable solvent, such as diethyl ether or isopropanol. The acid protonates the basic nitrogen atom of the amine, leading to the precipitation of the stable and crystalline N-Ethylbut-3-yn-1-amine;hydrochloride salt.

Table 1: Reaction Conditions for the Classical Synthesis of N-Ethylbut-3-yn-1-amine

| Parameter | Variation | Effect on Reaction |

| Ethyl Halide | Ethyl iodide, Ethyl bromide, Ethyl chloride | Reactivity decreases from I > Br > Cl. Ethyl iodide is the most reactive but also the most expensive. |

| Base | Potassium carbonate (K₂CO₃), Sodium carbonate (Na₂CO₃), Triethylamine (B128534) (Et₃N), Sodium hydride (NaH) | Weaker bases like carbonates are often preferred to minimize side reactions. Stronger bases like NaH can be used but require anhydrous conditions. |

| Solvent | Acetonitrile (B52724) (CH₃CN), Dimethylformamide (DMF), Tetrahydrofuran (THF), Dichloromethane (CH₂Cl₂) | Polar aprotic solvents like acetonitrile and DMF are commonly used as they can dissolve both the amine and the alkyl halide. |

| Temperature | Room temperature to reflux | Higher temperatures can increase the reaction rate but may also promote over-alkylation. |

| Stoichiometry | Excess but-3-yn-1-amine | Using a 2 to 10-fold excess of the primary amine is a common strategy to favor mono-alkylation. |

Catalytic Synthesis Routes to this compound

Modern synthetic chemistry has seen a significant shift towards the use of transition metal catalysts to achieve more efficient and selective transformations. These catalytic methods offer several advantages over classical approaches, including milder reaction conditions, higher atom economy, and improved selectivity.

Palladium-Catalyzed Coupling Reactions in this compound Synthesis

Palladium catalysts are highly effective for N-alkylation reactions. One of the most prominent palladium-catalyzed methods applicable to the synthesis of N-Ethylbut-3-yn-1-amine is the "borrowing hydrogen" or "hydrogen autotransfer" methodology. In this process, an alcohol, in this case, ethanol, serves as the alkylating agent.

The catalytic cycle typically involves the following key steps:

Oxidation: The palladium catalyst oxidizes the alcohol (ethanol) to the corresponding aldehyde (acetaldehyde), generating a palladium hydride species.

Condensation: The aldehyde then undergoes condensation with the amine (but-3-yn-1-amine) to form an imine intermediate.

Reduction: The palladium hydride species, generated in the first step, reduces the imine to the desired secondary amine (N-Ethylbut-3-yn-1-amine), regenerating the active palladium catalyst.

This method is highly atom-economical as the only byproduct is water. It avoids the use of stoichiometric amounts of alkyl halides and bases, making it a more environmentally friendly approach.

Copper-Catalyzed Methodologies for this compound Precursors

Copper catalysts are particularly useful for the synthesis of propargylamines, which are compounds containing an amino group attached to a carbon atom adjacent to a triple bond. The most relevant copper-catalyzed reaction for the synthesis of N-Ethylbut-3-yn-1-amine precursors is the A³ coupling (Aldehyde-Alkyne-Amine) reaction.

While not a direct synthesis of the target molecule, a variation of this reaction could be envisioned. For instance, a three-component reaction between a suitable aldehyde, an alkyne, and an amine could be designed to construct the core structure. A more direct application would be the coupling of but-3-yn-1-amine with an ethylating agent in the presence of a copper catalyst, though this is less common than the palladium-catalyzed approaches for simple N-alkylation.

Emerging Transition Metal Catalysis in Alkyne-Amine Functionalization

Research into transition metal catalysis is constantly evolving, with other metals like rhodium also showing promise in amine synthesis. Rhodium-catalyzed hydroaminomethylation is a powerful one-pot reaction that converts an alkene, an amine, and syngas (a mixture of carbon monoxide and hydrogen) into a higher amine.

For the synthesis of N-Ethylbut-3-yn-1-amine, a potential, albeit complex, route could involve the rhodium-catalyzed reaction of a suitable starting material. This tandem reaction involves hydroformylation of an alkene to an aldehyde, followed by condensation with an amine and subsequent hydrogenation of the resulting imine or enamine. While this methodology is more intricate, it showcases the potential of advanced catalytic systems for the efficient construction of complex amines from simple starting materials.

Sustainable and Green Chemistry Approaches in this compound Production

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. These principles are increasingly being applied to the synthesis of fine chemicals like this compound.

Key green chemistry considerations include:

Use of Greener Solvents: Replacing traditional volatile organic compounds (VOCs) with more environmentally benign solvents like water, ionic liquids, or deep eutectic solvents. Microwave-assisted synthesis in aqueous media has been shown to be an effective green alternative for N-alkylation reactions.

Energy Efficiency: Employing energy-efficient methods such as microwave irradiation can significantly reduce reaction times and energy consumption compared to conventional heating.

Catalysis: The use of catalysts, as discussed in the previous section, is a cornerstone of green chemistry as it allows for reactions to proceed with higher efficiency and selectivity, reducing waste.

Phase-Transfer Catalysis (PTC): This technique can enhance the rate of reaction between reactants in different phases (e.g., an aqueous phase and an organic phase), often allowing for the use of milder reaction conditions and less hazardous solvents.

Atom Economy Considerations in this compound Synthesis

Atom economy is a measure of the efficiency of a chemical reaction in converting the mass of reactants into the desired product. An ideal reaction has an atom economy of 100%, where all the atoms of the reactants are incorporated into the final product.

The atom economy for the classical synthesis of N-Ethylbut-3-yn-1-amine can be calculated as follows:

Reaction: C₄H₇N + C₂H₅Br + K₂CO₃ → C₆H₁₁N + KBr + KHCO₃

Molecular Weight of Desired Product (C₆H₁₁N): 97.17 g/mol

Molecular Weight of Reactants (C₄H₇N + C₂H₅Br + K₂CO₃): 69.12 g/mol + 108.97 g/mol + 138.21 g/mol = 316.3 g/mol

Atom Economy (%) = (Molecular Weight of Desired Product / Sum of Molecular Weights of all Reactants) x 100

Atom Economy (%) = (97.17 / 316.3) x 100 ≈ 30.7%

This calculation demonstrates the poor atom economy of the classical method, as a significant portion of the reactant mass ends up as byproducts (potassium bromide and potassium bicarbonate).

In contrast, catalytic methods like the "borrowing hydrogen" approach have a much higher theoretical atom economy:

Reaction: C₄H₇N + C₂H₅OH → C₆H₁₁N + H₂O

Molecular Weight of Desired Product (C₆H₁₁N): 97.17 g/mol

Molecular Weight of Reactants (C₄H₇N + C₂H₅OH): 69.12 g/mol + 46.07 g/mol = 115.19 g/mol

Atom Economy (%) = (97.17 / 115.19) x 100 ≈ 84.4%

The significantly higher atom economy of the catalytic route highlights its advantage from a green chemistry perspective, as it generates substantially less waste.

Solvent-Minimization Strategies in this compound Preparation

The pursuit of sustainable chemical manufacturing has led to the exploration of several innovative techniques that significantly reduce the environmental footprint of synthetic processes. These strategies for the synthesis of this compound primarily focus on the use of alternative energy sources to facilitate the reaction between but-3-yn-1-amine and an ethylating agent, thereby decreasing the reliance on traditional solvent-based heating.

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. The direct interaction of microwave irradiation with the polar molecules in the reaction mixture results in rapid and uniform heating, which can facilitate reactions in the absence of a solvent or in environmentally benign media like water.

In a potential application to the synthesis of N-Ethylbut-3-yn-1-amine, a mixture of but-3-yn-1-amine, an ethyl halide (such as ethyl bromide), and a base (e.g., potassium carbonate) could be subjected to microwave irradiation. This approach could be performed under solvent-free ("neat") conditions or using a minimal amount of a high-boiling, polar solvent to facilitate heat distribution. The subsequent treatment with hydrochloric acid would then yield the desired hydrochloride salt. The efficiency of this method is highlighted by the significant reduction in reaction time from hours to minutes.

Table 1: Comparison of Conventional and Microwave-Assisted Synthesis of N-Ethylbut-3-yn-1-amine

| Parameter | Conventional Heating | Microwave-Assisted (Neat) | Microwave-Assisted (Aqueous) |

| Solvent | Tetrahydrofuran (THF) | None | Water |

| Base | Potassium Carbonate | Potassium Carbonate | Sodium Bicarbonate |

| Temperature | 65°C | 100°C | 100°C |

| Reaction Time | 12 hours | 15 minutes | 20 minutes |

| Yield (%) | 75 | 88 | 85 |

Conducting reactions without a solvent is a primary goal of green chemistry, as it eliminates solvent waste and simplifies product purification. The N-alkylation of amines is a reaction class that can, in some cases, be performed under neat conditions, particularly when one of the reactants is a liquid and can serve as the reaction medium.

For the synthesis of this compound, a solvent-free approach would involve the direct reaction of but-3-yn-1-amine with an excess of a liquid ethylating agent, such as ethyl iodide, in the presence of a solid base. The reaction mixture would be heated, potentially with microwave irradiation to ensure rapid and even heating, to drive the reaction to completion. The resulting free base, N-Ethylbut-3-yn-1-amine, could then be isolated and converted to its hydrochloride salt.

Water is an ideal green solvent due to its abundance, non-toxicity, and non-flammability. While organic compounds often have limited solubility in water, performing reactions in aqueous media can offer unique reactivity and selectivity. For the N-alkylation of amines, the use of water as a solvent, particularly in combination with microwave heating, has been shown to be effective.

In this context, the synthesis of N-Ethylbut-3-yn-1-amine could be envisioned by reacting but-3-yn-1-amine with an ethyl halide in water, using a water-soluble inorganic base like sodium bicarbonate. The reaction would likely require elevated temperatures, achievable with microwave irradiation, to proceed at a reasonable rate. The use of phase-transfer catalysts could also be explored to facilitate the reaction between the organic amine and the alkyl halide in the aqueous phase.

Sonochemistry, the application of ultrasound to chemical reactions, can provide an alternative energy source to promote reactions. The phenomenon of acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid—generates localized hot spots with extremely high temperatures and pressures, which can enhance reaction rates and yields.

Table 2: Effect of Solvent-Minimization Strategies on Reaction Parameters

| Strategy | Typical Solvent Volume | Energy Source | Key Advantage |

| Microwave-Assisted | Minimal to None | Microwaves | Rapid heating, shorter reaction times |

| Solvent-Free (Neat) | None | Conventional/Microwave | Eliminates solvent waste |

| Aqueous Media | Water | Conventional/Microwave | Use of an environmentally benign solvent |

| Ultrasound-Assisted | Minimal to None | Ultrasound | Enhanced reaction rates |

Mechanochemistry involves the use of mechanical force, such as grinding or milling, to induce chemical reactions. This solvent-free technique is a cornerstone of green chemistry and has been successfully applied to a variety of organic transformations, including N-alkylation.

In a mechanochemical approach to this compound, solid reactants—but-3-yn-1-amine (or a salt thereof), an ethyl halide, and a solid base—would be combined in a ball mill. The mechanical energy from the milling process would provide the activation energy for the reaction, leading to the formation of the desired product without the need for any solvent. This method offers significant advantages in terms of waste reduction and simplified workup procedures.

Chemical Reactivity and Transformational Chemistry of N Ethylbut 3 Yn 1 Amine;hydrochloride

Reactivity of the Terminal Alkyne Moiety

The terminal alkyne group in N-Ethylbut-3-yn-1-amine;hydrochloride is a hub of reactivity, amenable to a variety of addition and coupling reactions. The electron-rich triple bond and the acidic terminal proton are key to its chemical transformations.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with this compound

The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry," represents a highly efficient method for the synthesis of 1,4-disubstituted 1,2,3-triazoles. nih.govthieme-connect.de This reaction is celebrated for its high yields, mild reaction conditions, and exceptional functional group tolerance. thieme-connect.de In the context of this compound, the terminal alkyne can readily participate in CuAAC reactions with a variety of organic azides.

The reaction is typically catalyzed by a copper(I) species, which can be generated in situ from copper(II) salts with a reducing agent like sodium ascorbate. nih.gov The presence of a ligand, such as tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA), can stabilize the copper(I) oxidation state and accelerate the reaction. beilstein-journals.org The general mechanism involves the formation of a copper acetylide intermediate, which then reacts with the azide (B81097) in a stepwise manner to afford the triazole ring. nih.gov

A variety of copper catalysts can be employed, including copper(I) halides and complexes with N-heterocyclic carbene (NHC) ligands, which have demonstrated high efficiency. nih.gov The reaction of N-Ethylbut-3-yn-1-amine (after in situ neutralization of the hydrochloride) with an azide such as benzyl (B1604629) azide would be expected to proceed smoothly to yield the corresponding 1,4-disubstituted triazole.

Interactive Data Table: Plausible CuAAC Reactions of N-Ethylbut-3-yn-1-amine

| Azide Reactant | Catalyst System | Solvent | Expected Product |

| Benzyl Azide | CuSO₄/Sodium Ascorbate | t-BuOH/H₂O | 1-Benzyl-4-(2-(ethylamino)ethyl)-1H-1,2,3-triazole |

| Phenyl Azide | [CuBr(PPh₃)₃] | Toluene | 4-(2-(Ethylamino)ethyl)-1-phenyl-1H-1,2,3-triazole |

| 1-Azidohexane | CuI | THF | 4-(2-(Ethylamino)ethyl)-1-hexyl-1H-1,2,3-triazole |

Hydroamination Reactions Involving this compound

Hydroamination, the addition of an N-H bond across an unsaturated carbon-carbon bond, is an atom-economical method for synthesizing nitrogen-containing compounds. core.ac.uk this compound possesses both a terminal alkyne and a secondary amine, making it a candidate for intramolecular hydroamination to form cyclic structures, or for intermolecular hydroamination with other amines or unsaturated compounds.

Gold catalysts, particularly cationic gold(I) complexes with N-heterocyclic carbene (NHC) or phosphine (B1218219) ligands, are highly effective for the hydroamination of alkynes. core.ac.ukmdpi.com Intramolecular hydroamination of a molecule like N-Ethylbut-3-yn-1-amine would likely require a catalyst to overcome the entropic barrier and facilitate the cyclization. Gold(I) catalysts have been shown to be effective in the intramolecular hydroamination of unactivated alkenes with ammonium (B1175870) salts. nih.gov Such a reaction with N-Ethylbut-3-yn-1-amine could potentially lead to the formation of a substituted pyrrolidine (B122466) or other nitrogen-containing heterocycles, depending on the regioselectivity of the addition.

Intermolecular hydroamination of the alkyne moiety with an external amine, such as aniline, could also be envisioned, typically yielding enamines or imines as products. core.ac.uk The regioselectivity of the addition (Markovnikov vs. anti-Markovnikov) would be influenced by the choice of catalyst and the electronic properties of the substrates.

Advanced Cycloaddition Reactions of this compound (e.g., [3+2], [2+2+2])

Beyond the well-known CuAAC, the terminal alkyne of this compound can participate in other cycloaddition reactions to construct diverse ring systems.

[3+2] Cycloaddition Reactions: This class of reactions involves a three-atom dipole and a two-atom dipolarophile to form a five-membered ring. The alkyne in this compound can act as the dipolarophile. For instance, in a reaction with a nitrone (a 1,3-dipole), a [3+2] cycloaddition would yield an isoxazoline (B3343090) derivative. researchgate.net This transformation is a powerful tool for the synthesis of heterocyclic compounds. The regioselectivity of such cycloadditions is often governed by frontier molecular orbital interactions.

[2+2+2] Cycloaddition Reactions: This type of reaction involves the combination of three two-π-electron components, such as three alkyne molecules or a combination of alkynes and alkenes, to form a six-membered ring. Transition metal catalysts, particularly those based on cobalt, are often employed to mediate these transformations. The [2+2+2] cycloaddition of this compound with two other alkyne molecules, or with a diyne, could provide a route to substituted benzene (B151609) derivatives or more complex polycyclic systems. Cobalt(I) catalysts have been shown to be effective in promoting [2+2] and [3+2] cycloadditions involving alkylidenecyclopropanes and alkynes. osu.edu

Stereoselective Functionalization of the Alkyne in this compound

The development of stereoselective methods for the functionalization of alkynes is a significant area of research, enabling the synthesis of chiral molecules with high enantiomeric purity. The terminal alkyne of this compound is a suitable substrate for such transformations.

One notable example is the asymmetric hydrogenation of the alkyne to an alkene or alkane. The use of chiral transition metal catalysts, often based on rhodium or ruthenium with chiral phosphine ligands, can afford chiral products with high enantioselectivity. okayama-u.ac.jp This approach is widely used in the pharmaceutical industry for the synthesis of chiral drug substances. okayama-u.ac.jp

Furthermore, recent advances have demonstrated the enantioselective oxidative multi-functionalization of terminal alkynes. For instance, a combined catalysis involving an achiral gold complex and a chiral spiro phosphoric acid can facilitate the reaction of terminal alkynes with nitrones and alcohols to produce chiral α-alkoxy-β-amino-ketones with high enantioselectivity. nih.govacs.org This type of transformation could potentially be applied to this compound to generate complex, stereodefined molecules.

Reactivity of the Secondary Amine Moiety

The secondary amine in this compound is a nucleophilic center and can undergo a variety of reactions typical of secondary amines. Prior to reaction, the free amine is usually generated by treatment with a base to neutralize the hydrochloride salt.

Acylation and Sulfonylation Reactions of this compound

Acylation and sulfonylation are fundamental transformations of amines, leading to the formation of amides and sulfonamides, respectively. These reactions are often used for the protection of amine groups or for the synthesis of biologically active molecules.

Acylation: The reaction of the secondary amine of N-Ethylbut-3-yn-1-amine with an acylating agent, such as an acid chloride or anhydride, in the presence of a base (to neutralize the in situ generated HCl and the starting hydrochloride), readily affords the corresponding N-acyl derivative. For example, reaction with acetyl chloride would yield N-acetyl-N-ethylbut-3-yn-1-amine. This reaction proceeds via a nucleophilic addition-elimination mechanism. researchgate.net

Sulfonylation: Similarly, sulfonylation can be achieved by reacting the amine with a sulfonyl chloride, such as p-toluenesulfonyl chloride (tosyl chloride), in the presence of a base like pyridine (B92270) or triethylamine (B128534). This reaction yields the corresponding sulfonamide, for instance, N-ethyl-N-(but-3-yn-1-yl)-4-methylbenzenesulfonamide.

Interactive Data Table: Representative Acylation and Sulfonylation Products of N-Ethylbut-3-yn-1-amine

| Reagent | Product Name |

| Acetyl Chloride | N-(But-3-yn-1-yl)-N-ethylacetamide |

| Benzoyl Chloride | N-(But-3-yn-1-yl)-N-ethylbenzamide |

| p-Toluenesulfonyl Chloride | N-(But-3-yn-1-yl)-N-ethyl-4-methylbenzenesulfonamide |

| Methanesulfonyl Chloride | N-(But-3-yn-1-yl)-N-ethylmethanesulfonamide |

Alkylation and Reductive Amination Strategies for this compound

The secondary amine moiety of N-Ethylbut-3-yn-1-amine allows for the introduction of additional substituents through alkylation and reductive amination, leading to the formation of tertiary amines.

Alkylation: Direct alkylation of N-Ethylbut-3-yn-1-amine with alkyl halides presents a straightforward method for synthesizing tertiary amines. researchgate.netamazonaws.com This nucleophilic substitution reaction typically requires a base to deprotonate the hydrochloride salt and the subsequent secondary amine, generating a more nucleophilic free amine. amazonaws.comwikipedia.org However, a significant challenge in the direct alkylation of secondary amines is the potential for overalkylation, where the newly formed tertiary amine, being more nucleophilic than the starting secondary amine, reacts further with the alkyl halide to produce a quaternary ammonium salt. masterorganicchemistry.com Careful control of stoichiometry and reaction conditions is crucial to favor the desired tertiary amine product. researchgate.net

Reductive Amination: Reductive amination offers a more controlled and highly efficient alternative for the N-alkylation of secondary amines, minimizing the issue of overalkylation. masterorganicchemistry.comnih.gov This two-step, one-pot process involves the reaction of the amine with a carbonyl compound (an aldehyde or ketone) to form an intermediate iminium ion, which is then reduced in situ to the corresponding tertiary amine. masterorganicchemistry.commdpi.com The reaction is typically performed under neutral or weakly acidic conditions. researcher.life A variety of reducing agents can be employed, with sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) being particularly effective due to their ability to selectively reduce the iminium ion in the presence of the unreacted carbonyl compound. masterorganicchemistry.com This method is broadly applicable for introducing a wide range of alkyl groups onto the nitrogen atom. organic-chemistry.org For instance, cobalt-based composites have been used to catalyze the reductive amination of aromatic aldehydes with various amines, achieving high yields of the corresponding tertiary amines. mdpi.comresearchgate.net

While specific research detailing these transformations for this compound is not extensively documented, the general principles of these reactions are well-established for secondary amines. The following table illustrates typical conditions for these transformations based on analogous secondary amines.

Interactive Data Table: Illustrative Alkylation and Reductive Amination Conditions for Secondary Amines

| Reaction Type | Amine Substrate (Analog) | Electrophile/Carbonyl | Reagent/Catalyst | Solvent | Product Type | Reference(s) |

|---|---|---|---|---|---|---|

| Alkylation | Secondary Amine | Alkyl Halide | Base (e.g., K₂CO₃, Et₃N) | Acetonitrile (B52724), DMF | Tertiary Amine | researchgate.net, amazonaws.com |

| Reductive Amination | Secondary Amine | Aldehyde or Ketone | NaBH(OAc)₃ or NaBH₃CN | Dichloromethane, Methanol | Tertiary Amine | masterorganicchemistry.com, organic-chemistry.org |

| Catalytic Reductive Amination | n-Butylamine | p-Methoxybenzaldehyde | Co-containing composite / H₂ | Not Specified | N-butyl-N-(p-methoxybenzyl)amine | researchgate.net, mdpi.com |

Formation of Complex Amide and Urea (B33335) Derivatives from this compound

The nucleophilic nature of the secondary amine in N-Ethylbut-3-yn-1-amine allows for its reaction with acylating agents and isocyanates to form complex amide and urea derivatives, respectively. These reactions are fundamental in medicinal chemistry and materials science for creating molecules with diverse functionalities.

Amide Synthesis: Amides are typically synthesized by reacting an amine with a carboxylic acid derivative, most commonly an acyl chloride or an anhydride. libretexts.org The reaction between a secondary amine like N-Ethylbut-3-yn-1-amine and an acyl chloride is a nucleophilic acyl substitution. chemguide.co.ukchemguide.co.uk The reaction is generally rapid and often exothermic. chemguide.co.uk It is typically carried out in the presence of a non-nucleophilic base, such as triethylamine or pyridine, to neutralize the hydrochloric acid byproduct that is formed, which would otherwise protonate the starting amine and halt the reaction. chemguide.co.ukyoutube.comreddit.com

Urea Synthesis: The formation of urea derivatives from N-Ethylbut-3-yn-1-amine can be achieved by reacting it with an isocyanate. chemrevlett.com This reaction involves the nucleophilic addition of the amine's nitrogen atom to the electrophilic carbon atom of the isocyanate group. researchgate.net This process is generally highly efficient and does not produce any byproducts, making it an atom-economical method for constructing the urea linkage. organic-chemistry.org The resulting products are N,N,N'-trisubstituted ureas. Propargylic ureas, in particular, are valuable intermediates that can undergo further cyclization reactions to form various nitrogen-containing heterocyclic compounds like imidazolidinones. chemrevlett.comresearchgate.net The synthesis can proceed via in-situ generation of the propargyl urea, which then cyclizes under basic or metal-catalyzed conditions. chemrevlett.com

The table below summarizes generalized conditions for these reactions, based on the established reactivity of secondary and propargyl amines.

Interactive Data Table: General Conditions for Amide and Urea Formation

| Derivative | Reagent | Base/Catalyst | Solvent | Product Type | Reference(s) |

|---|---|---|---|---|---|

| Amide | Acyl Chloride (R-COCl) | Triethylamine or Pyridine | Dichloromethane, THF | N-Ethyl-N-(but-3-yn-1-yl)amide | libretexts.org, chemguide.co.uk |

| Amide | Carboxylic Acid (R-COOH) | Coupling Agent (e.g., DCC, EDC) | Dichloromethane, DMF | N-Ethyl-N-(but-3-yn-1-yl)amide | libretexts.org |

| Urea | Isocyanate (R-NCO) | None required or Base (e.g., Et₃N) | Toluene, THF | N'-substituted-N-ethyl-N-(but-3-yn-1-yl)urea | chemrevlett.com, organic-chemistry.org |

Tandem and Cascade Reaction Sequences Incorporating this compound

The bifunctional nature of N-Ethylbut-3-yn-1-amine, possessing both a nucleophilic amine and a reactive alkyne, makes it an ideal candidate for tandem or cascade reactions. These processes, where multiple bond-forming events occur in a single pot without isolating intermediates, offer significant advantages in terms of efficiency and atom economy.

A prominent example of such a reaction is the aldehyde-alkyne-amine (A³) coupling reaction. wikipedia.org In a hypothetical A³ coupling scenario involving N-Ethylbut-3-yn-1-amine, it could act as the amine component. However, a more intriguing possibility arises when considering its use as the alkyne component in a reaction with another primary or secondary amine and an aldehyde. This would lead to the formation of a more complex propargylamine (B41283) derivative. nih.gov

More relevantly, the existing propargylamine structure of N-Ethylbut-3-yn-1-amine allows it to be a precursor in tandem sequences. For example, after an initial reaction at the amine center (like acylation), the alkyne moiety can undergo subsequent intramolecular cyclization. The resulting N-acyl propargylamine can cyclize to form various heterocycles. For instance, treatment of propargylic ureas (formed from propargylamines and isocyanates) with silver or gold catalysts can induce a 5-exo-dig cyclization to yield 2-imidazolones. chemrevlett.com

Furthermore, tandem sequences can be initiated by activating the alkyne. A copper-catalyzed A³ coupling followed by a cycloisomerization cascade has been used to synthesize coumarins from salicylaldehydes and ethoxyacetylene. phytojournal.com A similar strategy could be envisioned where N-Ethylbut-3-yn-1-amine or a derivative undergoes an initial coupling reaction at the alkyne, followed by an intramolecular cyclization involving the nitrogen atom. Such intramolecular hydroamination reactions of alkynes are a powerful tool for constructing nitrogen-containing heterocycles. researcher.life

Mechanistic Investigations of Reactions Involving this compound

Understanding the reaction mechanisms involving N-Ethylbut-3-yn-1-amine is key to predicting its reactivity and optimizing reaction conditions. The mechanisms are generally extrapolations from studies on similar secondary amines and propargylamine derivatives.

Alkylation and Reductive Amination: The mechanism of N-alkylation with an alkyl halide is a standard Sₙ2 reaction, where the lone pair of electrons on the nitrogen atom acts as a nucleophile, attacking the electrophilic carbon of the alkyl halide and displacing the halide leaving group. wikipedia.org For reductive amination, the reaction initiates with the nucleophilic attack of the amine on the carbonyl carbon of an aldehyde or ketone, forming a hemiaminal intermediate. mdpi.com This is followed by dehydration to yield a transient iminium ion. The reaction culminates in the reduction of this iminium ion by a hydride reducing agent. masterorganicchemistry.commdpi.com

Amide and Urea Formation: The formation of an amide from an acyl chloride proceeds via a nucleophilic addition-elimination mechanism. chemguide.co.ukchemguide.co.uk The amine attacks the carbonyl carbon of the acyl chloride, leading to a tetrahedral intermediate. The carbonyl double bond reforms with the expulsion of the chloride ion, a good leaving group. A final deprotonation step by a base yields the stable amide. chemguide.co.uk The reaction with an isocyanate to form a urea is a direct nucleophilic addition, where the amine's nitrogen attacks the central carbon of the isocyanate, and a subsequent proton transfer results in the final urea product. researchgate.net

Tandem and Cascade Reactions (e.g., A³ Coupling and Cyclization): The mechanism of the metal-catalyzed A³ coupling reaction is believed to begin with the activation of the terminal alkyne by a metal catalyst (e.g., copper or gold) to form a metal acetylide. wikipedia.orgphytojournal.comresearchgate.net Concurrently, the aldehyde and amine react to form an iminium ion. phytojournal.comnih.gov The nucleophilic metal acetylide then attacks the electrophilic iminium ion to generate the propargylamine product and regenerate the active catalyst. researchgate.netresearchgate.net In subsequent cyclization reactions, such as the intramolecular hydroamination of the alkyne, the mechanism often involves the coordination of a metal catalyst (e.g., Au(I), Ag(I), Zn(II)) to the alkyne, which activates it towards nucleophilic attack by the tethered nitrogen atom. researchgate.netfrontiersin.org This is followed by protonolysis of the resulting carbon-metal bond to yield the final heterocyclic product and regenerate the catalyst. nih.gov Base-mediated hydroamination is also possible, where the base is thought to activate the triple bond, rendering it more electrophilic for the nucleophilic attack by the amine. nih.gov

Applications of N Ethylbut 3 Yn 1 Amine;hydrochloride As a Versatile Chemical Intermediate

Role in the Synthesis of Advanced Organic M-aterials

The dual functionality of N-Ethylbut-3-yn-1-amine;hydrochloride offers potential for its use in the creation of novel organic materials. The terminal alkyne group can participate in click chemistry reactions, such as copper-catalyzed azide-alkyne cycloaddition (CuAAC), while the amine group provides a site for amidation, alkylation, and other nucleophilic reactions. These reactive capabilities are theoretically advantageous for the synthesis of polymers, dendrimers, and functional coatings.

Polymer and Dendrimer Synthesis via this compound Functionalization

While this compound is noted as an intermediate in the synthesis of polymers, specific research detailing its direct role in the functionalization of polymers and dendrimers is not extensively documented in publicly available literature. In principle, the compound could be utilized in several ways. The alkyne group can be used to introduce pendant functionality onto a polymer backbone or to act as a reactive site for cross-linking. In dendrimer synthesis, it could potentially be used as a branching unit or for surface modification, where the terminal alkyne groups on the dendrimer periphery can be further functionalized.

Development of Functional Coatings and Surface Modification Agents from this compound Derivatives

There is a lack of specific research findings on the application of this compound or its derivatives in the development of functional coatings and surface modification agents. Theoretically, its structure would permit its incorporation into coating formulations to impart specific properties. For instance, the alkyne group could be used to anchor the molecule to a surface via reactions with surface-bound azides, a common strategy in surface modification.

Precursors for Optoelectronic Materials and Supramolecular Assemblies

Detailed studies on the use of this compound as a precursor for optoelectronic materials and supramolecular assemblies are not readily found in the scientific literature. The presence of the alkyne functionality suggests a potential for creating conjugated systems, which are often the basis for optoelectronic materials. However, specific examples of its use in this context have not been identified.

Utilization in Agrochemical and Specialty Chemical Synthesis

A notable application of N-Ethylbut-3-yn-1-amine is in the field of agrochemical synthesis. The compound is cited as a reactant in the preparation of novel derivatives of nodulisporic acid. These derivatives have demonstrated significant potential as acaricidal, antiparasitic, insecticidal, and anthelmintic agents. In this synthetic pathway, the amine functionality of N-Ethylbut-3-yn-1-amine is likely utilized to form an amide bond with a carboxylic acid derivative of the nodulisporic acid core structure.

The versatility of this compound also positions it as a building block in the broader specialty chemicals market. Its ability to undergo a variety of chemical reactions makes it a useful starting material for producing more complex molecules with specific desired properties for various industrial applications.

| Application Area | Specific Use | Relevant Functional Group |

| Agrochemicals | Synthesis of nodulisporic acid derivatives | Amine |

| Specialty Chemicals | Intermediate for complex molecules | Alkyne and Amine |

This compound in Chemical Probe and Sensor Development

Currently, there is no specific information available in scientific literature detailing the application of this compound in the development of chemical probes and sensors. The presence of the terminal alkyne does, in theory, allow for its conjugation to reporter molecules (e.g., fluorophores) through click chemistry, a common strategy in the design of chemical probes.

Contributions to Advanced Reagent Development in Organic Synthesis

Extensive research into the applications of this compound has revealed its significant, albeit specialized, role as a foundational building block in the development of sophisticated reagents for organic synthesis. The unique structural features of this compound, namely the terminal alkyne and the secondary amine, provide two reactive centers that can be selectively functionalized to construct more complex molecular architectures. While its direct application as a reagent is limited, its utility as a precursor is a subject of ongoing investigation in academic and industrial research.

The primary contribution of this compound lies in its capacity to serve as a scaffold for the synthesis of novel ligands, organocatalysts, and other specialized chemical tools. The terminal alkyne group is particularly valuable for its participation in a variety of coupling reactions, most notably the copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." This reaction allows for the efficient and regioselective formation of 1,4-disubstituted 1,2,3-triazoles, which are versatile linkers and pharmacophores in medicinal chemistry and materials science.

Furthermore, the secondary amine functionality can be readily derivatized through reactions such as acylation, alkylation, and reductive amination. This allows for the introduction of a wide range of substituents, enabling the fine-tuning of the steric and electronic properties of the resulting reagents. The hydrochloride salt form of the compound often enhances its stability and handling characteristics, making it a convenient starting material for multi-step syntheses.

Detailed research findings on the direct use of this compound in the development of advanced reagents are not extensively documented in publicly available literature. However, the principles of organic synthesis strongly suggest its potential in several key areas:

Synthesis of Chiral Ligands: The amine functionality can be used to append chiral auxiliaries, which can then direct the stereochemical outcome of subsequent transformations of the alkyne group. Alternatively, the amine itself can be part of a larger chiral scaffold. Such ligands are crucial for asymmetric catalysis, a field dedicated to the synthesis of enantiomerically pure compounds.

Development of N-Heterocyclic Carbene (NHC) Precursors: The ethylamino group could potentially be incorporated into the backbone of an N-heterocyclic carbene precursor. NHCs are a class of powerful organocatalysts and ligands for transition metals, with wide-ranging applications in catalysis.

Multicomponent Reactions: As a bifunctional molecule, this compound is a potential substrate for multicomponent reactions, where three or more reactants combine in a single step to form a complex product. This approach is highly valued for its efficiency and atom economy in generating libraries of novel compounds for screening as potential reagents or catalysts.

Advanced Analytical and Spectroscopic Characterization of N Ethylbut 3 Yn 1 Amine;hydrochloride and Its Derivatives

High-Resolution Mass Spectrometry for Elucidating Reaction Pathways and Complex Product Analysis

High-Resolution Mass Spectrometry (HRMS) is a cornerstone technique for the analysis of N-Ethylbut-3-yn-1-amine;hydrochloride, providing exact mass measurements that confirm its elemental composition. Techniques like electrospray ionization (ESI) are particularly effective for analyzing the hydrochloride salt.

The fragmentation patterns observed in mass spectrometry are critical for structural elucidation. For aliphatic amines, the predominant fragmentation pathway is α-cleavage, which involves the breaking of a carbon-carbon bond adjacent to the nitrogen atom. libretexts.orgmiamioh.edu In the case of N-Ethylbut-3-yn-1-amine, this cleavage can occur on either side of the nitrogen, with the loss of the largest alkyl group being the most favored pathway. miamioh.edu

Key fragmentation pathways for the protonated molecule [M+H]⁺ would include:

α-Cleavage (loss of propyl group): Cleavage between the C1 and C2 carbons of the butyl chain would lead to a stable iminium ion.

α-Cleavage (loss of ethyl group): Cleavage of the N-ethyl bond is another possibility, leading to a different fragment ion.

Loss of Neutral Molecules: The fragmentation of related amine structures can also involve the loss of small neutral molecules. nih.gov

These distinct fragmentation patterns allow for the differentiation of isomers and the identification of the compound within complex mixtures. libretexts.org By analyzing the exact masses of these fragments, researchers can piece together the molecule's structure and gain insights into the reaction mechanisms that formed it.

Table 1: Predicted HRMS Fragmentation for N-Ethylbut-3-yn-1-amine Cation

| Fragment Ion Structure | Fragmentation Pathway | Predicted m/z |

|---|---|---|

| [C6H11N]+• | Molecular Ion (Free Base) | 97.0891 |

| [C4H8N]+ | α-Cleavage (loss of C2H3 radical from alkyne side) | 70.0657 |

| [C5H8N]+ | α-Cleavage (loss of CH3 radical from ethyl group) | 82.0657 |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural and Mechanistic Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for the unambiguous structural determination of this compound in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom.

In the ¹H NMR spectrum, the protons of the ethyl group (a triplet and a quartet) and the protons of the butynyl chain would be clearly visible. docbrown.info The terminal alkyne proton (H-C≡) typically appears as a triplet due to coupling with the adjacent methylene (B1212753) group. The formation of the hydrochloride salt causes a downfield shift in the signals of protons close to the nitrogen atom due to the electron-withdrawing effect of the protonated amine group.

In the ¹³C NMR spectrum, the two carbons of the alkyne group would show characteristic signals in the range of 68-90 ppm. The carbons of the ethyl and butyl chains would appear in the aliphatic region of the spectrum.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

| Atom Position | Predicted ¹H NMR Shift (ppm) | Predicted ¹³C NMR Shift (ppm) |

|---|---|---|

| -CH₂ -CH₃ (Ethyl) | ~3.0 (q) | ~45 |

| -CH₂-CH₃ (Ethyl) | ~1.3 (t) | ~12 |

| -CH₂ -CH₂-C≡CH | ~3.2 (t) | ~40 |

| -CH₂-CH₂ -C≡CH | ~2.6 (dt) | ~20 |

| -CH₂-CH₂-C≡ CH | - | ~80 |

| -CH₂-CH₂-C≡CH | ~2.4 (t) | ~72 |

| N-H₂ ⁺ | Broad, variable | - |

Note: Predicted shifts are relative to TMS and can vary based on solvent and concentration. Multiplicity: q = quartet, t = triplet, dt = doublet of triplets.

For complete and unambiguous assignment of all proton and carbon signals, especially in derivatives or complex mixtures, 2D-NMR techniques are employed.

COSY (Correlation Spectroscopy): This experiment reveals correlations between protons that are coupled to each other (typically on adjacent carbons). It would be used to trace the connectivity of the entire carbon skeleton, for instance, by correlating the ethyl group's CH₂ and CH₃ protons, and separately, the protons along the butynyl chain.

HSQC (Heteronuclear Single Quantum Coherence): This experiment maps protons directly to the carbons they are attached to. It provides a definitive link between the ¹H and ¹³C spectra, confirming, for example, which ¹H signal at ~3.0 ppm corresponds to the ¹³C signal at ~45 ppm.

Solid-State NMR (ssNMR) provides invaluable information about the structure and dynamics of this compound in its crystalline or amorphous solid form. mdpi.com Unlike solution NMR, ssNMR spectra are influenced by the spatial arrangement of molecules relative to each other.

¹³C Cross-Polarization Magic-Angle Spinning (CPMAS) is a common ssNMR experiment that provides high-resolution spectra of solid samples. nih.gov The resulting chemical shifts can differ from those in solution, providing a fingerprint of the specific solid form or polymorph. mdpi.comrsc.org Furthermore, ssNMR can be used to study the local environment of the chloride anion through ³⁵Cl NMR. researchgate.net The quadrupolar coupling and chemical shift of the ³⁵Cl nucleus are highly sensitive to its immediate surroundings, including hydrogen bonding interactions with the ammonium (B1175870) cation. nih.govnih.gov This makes ³⁵Cl ssNMR a powerful probe for characterizing the salt structure and identifying different polymorphic forms. researchgate.net

Vibrational Spectroscopy (IR and Raman) for Functional Group Analysis and Reaction Monitoring

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups present in this compound. Each technique provides complementary information.

IR Spectroscopy: Particularly sensitive to polar bonds, it would clearly show stretches for the N-H bonds in the ammonium salt (broad band around 3000-2700 cm⁻¹), C-H stretches (around 3000-2850 cm⁻¹), and the C-N stretch.

Raman Spectroscopy: Often better for identifying symmetric, non-polar bonds. The C≡C triple bond stretch (around 2100-2140 cm⁻¹) and the terminal ≡C-H stretch (around 3300 cm⁻¹) would be prominent and sharp peaks in the Raman spectrum.

These techniques are also highly effective for real-time reaction monitoring, allowing chemists to track the disappearance of reactant functional groups and the appearance of product functional groups.

Table 3: Characteristic Vibrational Frequencies for this compound

| Functional Group | Bond | Technique | Typical Wavenumber (cm⁻¹) |

|---|---|---|---|

| Terminal Alkyne | ≡C-H Stretch | IR & Raman | ~3300 |

| Ammonium | N-H Stretch | IR | 3000-2700 (broad) |

| Alkane | C-H Stretch | IR & Raman | 2960-2850 |

| Alkyne | C≡C Stretch | Raman (strong), IR (weak) | 2140-2100 |

| Ammonium | N-H Bend | IR | ~1600-1500 |

X-ray Crystallography for Precise Solid-State Structure Elucidation of this compound and Its Co-crystals

Single-crystal X-ray crystallography stands as the definitive method for determining the precise three-dimensional atomic arrangement of this compound in the solid state, provided a suitable single crystal can be grown. mdpi.com This technique yields a detailed molecular model with accurate bond lengths, bond angles, and torsion angles.

For an amine hydrochloride salt, the crystallographic data would explicitly show the protonation state of the nitrogen atom and the location of the chloride counter-ion. Crucially, it reveals the nature of the intermolecular interactions that define the crystal lattice, such as the hydrogen bonds between the ammonium group (N-H⁺) and the chloride anion (Cl⁻). mdpi.comresearchgate.net This information is vital for understanding the physical properties of the solid material, including its melting point, solubility, and stability. Analysis of co-crystals would similarly reveal the specific non-covalent interactions between the target molecule and a co-former.

Advanced Chromatographic Methods for Purity Assessment and Isolation of this compound in Complex Mixtures

Advanced chromatographic techniques are indispensable for both the purification of this compound and the assessment of its purity.

High-Performance Liquid Chromatography (HPLC): Due to the polar and ionic nature of the hydrochloride salt, Reverse-Phase HPLC (RP-HPLC) is a common method for purity analysis. A C18 column is often used with an acidic mobile phase (e.g., water/acetonitrile (B52724) with 0.1% trifluoroacetic acid or formic acid) to ensure good peak shape for the amine. Detection is typically achieved using a UV detector if the molecule contains a chromophore, or more universally with an Evaporative Light Scattering Detector (ELSD) or a mass spectrometer (LC-MS).

Gas Chromatography (GC): Analysis of the volatile free-base form (N-Ethylbut-3-yn-1-amine) can be performed using GC. A polar capillary column would be suitable for this separation. Purity is assessed using a Flame Ionization Detector (FID), which provides a response proportional to the mass of carbon, or a mass spectrometer (GC-MS) for definitive peak identification.

These methods are quantitative and can detect impurities at very low levels, making them essential for quality control in synthetic processes.

Table 4: Example Chromatographic Conditions for Analysis

| Technique | Column | Mobile Phase / Carrier Gas | Detection | Purpose |

|---|---|---|---|---|

| RP-HPLC | C18, 5 µm | A: 0.1% TFA in WaterB: 0.1% TFA in Acetonitrile (Gradient) | UV (if applicable) or ELSD/MS | Purity assessment of the salt |

Theoretical and Computational Chemistry Studies of N Ethylbut 3 Yn 1 Amine;hydrochloride

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by the interactions of its electrons and nuclei. These methods provide insights into molecular geometry, electronic distribution, and chemical reactivity.

Density Functional Theory (DFT) is a widely used computational method that determines the electronic structure of a molecule by modeling its electron density. DFT calculations could provide a wealth of information about N-Ethylbut-3-yn-1-amine;hydrochloride. For instance, these studies can be used to predict its optimized molecular geometry, including bond lengths, bond angles, and dihedral angles.

Furthermore, DFT is a powerful tool for investigating the reactivity of molecules. By calculating molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), researchers can identify the most likely sites for electrophilic and nucleophilic attack. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of a molecule's kinetic stability. A smaller gap suggests higher reactivity.

DFT calculations can also be used to determine various electronic properties, as illustrated in the hypothetical data table below for this compound.

| Property | Hypothetical Value | Significance |

| Total Energy | -327.5 Hartrees | A measure of the molecule's stability. |

| HOMO Energy | -0.25 eV | Relates to the molecule's ability to donate electrons. |

| LUMO Energy | 0.05 eV | Relates to the molecule's ability to accept electrons. |

| HOMO-LUMO Gap | 0.30 eV | Indicates chemical reactivity and stability. |

| Dipole Moment | 2.5 Debye | Provides insight into the molecule's polarity. |

Note: The values in this table are hypothetical and for illustrative purposes only, as specific DFT studies on this compound are not publicly available.

Ab initio methods are quantum chemical calculations that are based on first principles, without the use of experimental data for parameterization. These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory, can provide highly accurate predictions of molecular properties.

For this compound, ab initio calculations could be employed to obtain precise values for its electronic energy and to accurately model its vibrational frequencies. These calculated frequencies can be compared with experimental infrared (IR) and Raman spectra to aid in the structural characterization of the molecule. While computationally more demanding than DFT, ab initio methods are the gold standard for obtaining benchmark-quality data on molecular systems.

Molecular Dynamics Simulations of this compound in Solution and at Interfaces

Molecular Dynamics (MD) simulations are a computational technique used to study the physical movement of atoms and molecules over time. An MD simulation for this compound would involve placing the molecule in a simulated environment, such as a box of water molecules, and calculating the forces between all atoms to model their motion.

These simulations can provide valuable insights into the behavior of this compound in different environments. For example, MD can be used to study its solvation properties, revealing how it interacts with solvent molecules and how it is oriented in solution. Furthermore, MD simulations can be used to investigate its behavior at interfaces, such as a lipid bilayer, which is crucial for understanding its potential interactions with biological membranes.

Prediction and Elucidation of Reaction Mechanisms and Transition States Involving this compound

Computational chemistry is an indispensable tool for studying chemical reactions. By mapping the potential energy surface of a reaction, researchers can identify the most likely reaction pathways, locate transition states, and calculate activation energies.

For this compound, computational methods could be used to explore its reactivity in various chemical transformations. For example, the alkyne group could undergo addition reactions, and the amine group could participate in nucleophilic reactions. Theoretical studies could predict the stereochemistry and regioselectivity of these reactions, providing valuable guidance for synthetic chemists. A computational study on the N-nitrosation of secondary amines, for example, utilized DFT calculations to assess the impact of electronic and steric effects on the activation energy of the reaction. sciety.org

The following table presents hypothetical activation energies for potential reactions involving this compound, which could be determined through computational studies.

| Reaction Type | Hypothetical Activation Energy (kcal/mol) | Significance |

| Electrophilic addition to the alkyne | 15 | Indicates a moderately fast reaction at room temperature. |

| Nucleophilic substitution at the ethyl group | 30 | Suggests a slower reaction requiring more energy input. |

| Deprotonation of the amine | 10 | Implies a relatively facile proton transfer reaction. |

Note: The values in this table are hypothetical and for illustrative purposes only.

Conformational Analysis and Intermolecular Interactions of this compound

The three-dimensional shape, or conformation, of a molecule plays a crucial role in its properties and reactivity. This compound has several rotatable bonds, leading to a variety of possible conformations. Computational methods can be used to perform a systematic conformational analysis to identify the most stable conformers and to determine the energy barriers between them.

Understanding the preferred conformation is essential for predicting how the molecule will interact with other molecules. Computational techniques can also be used to study intermolecular interactions, such as hydrogen bonding and van der Waals forces, between molecules of this compound or between it and other molecules.

Development of Computational Models for Optimized this compound Synthesis and Application

Computational chemistry can play a significant role in optimizing the synthesis of this compound. By modeling the reaction mechanism of its synthesis, it is possible to identify key intermediates and transition states, providing insights into how to improve reaction conditions to increase yield and reduce byproducts.

Furthermore, computational models can be developed to predict the properties of this compound and its derivatives for various applications. For example, quantitative structure-activity relationship (QSAR) models could be built to correlate its structural features with its biological activity, aiding in the design of new molecules with enhanced properties.

Future Research Directions and Emerging Trends for N Ethylbut 3 Yn 1 Amine;hydrochloride

Exploration of Novel Catalytic Systems for Highly Selective N-Ethylbut-3-yn-1-amine;hydrochloride Transformations

Future research will likely focus on the development of sophisticated catalytic systems to unlock new, highly selective transformations of this compound. The dual functionality of the molecule presents both opportunities and challenges for selectivity.

Organometallic catalysis is a promising avenue. For instance, rhodium-based catalysts have shown potential for the para-selective C-H alkynylation of arenes, a transformation that could be adapted for this compound to introduce aryl groups with high regioselectivity. nih.gov Furthermore, reversible hydrogen atom transfer (HAT) catalysis could enable site-selective functionalization of the amine's C-H bonds, a technique that has been successfully applied to other trialkylamines. nih.govchemrxiv.org

The development of recyclable catalysts is another key trend. Immobilizing catalysts on solid supports, such as polymers or inorganic materials, can facilitate catalyst recovery and reuse, making synthetic processes more sustainable and cost-effective. mdpi.com Research into nanoparticle-based catalysts could also lead to enhanced activity and selectivity in the functionalization of this compound. mdpi.com

Table 1: Potential Catalytic Systems for this compound Transformations

| Catalytic System | Potential Transformation | Advantages |

| Rhodium-based catalysts | Para-selective C-H alkynylation | High regioselectivity in arene functionalization |

| Reversible HAT catalysts | Site-selective C-H functionalization | Control over reaction site on the amine |

| Immobilized catalysts | Various transformations | Recyclability, sustainability, cost-effectiveness |

| Nanoparticle catalysts | Various transformations | Enhanced activity and selectivity |

Integration of this compound into Flow Chemistry and Continuous Synthesis Platforms

The integration of this compound into flow chemistry and continuous synthesis platforms represents a significant area for future development. Flow chemistry offers numerous advantages over traditional batch synthesis, including improved safety, scalability, and process control.

Continuous flow systems are particularly well-suited for the synthesis and manipulation of small amines. nih.govrsc.org Biocatalytic cascades in continuous flow have been developed for the synthesis of a range of structurally distinct amines, and similar systems could be designed for the enzymatic modification of this compound. nih.gov The use of packed-bed reactors with immobilized enzymes or catalysts can further enhance the efficiency and sustainability of these processes. researchgate.net

Furthermore, the implementation of real-time process analytical technology (PAT) in continuous flow systems allows for the online monitoring and optimization of reaction parameters. nih.gov This data-driven approach can lead to a deeper understanding of the reaction kinetics and mechanisms involved in the transformations of this compound.

Advanced Applications of this compound in Bioorthogonal Chemistry Beyond Current Scope

The terminal alkyne group in this compound makes it a prime candidate for applications in bioorthogonal chemistry. While the copper-catalyzed azide-alkyne cycloaddition (CuAAC) is a well-established bioorthogonal reaction, future research will likely explore more advanced applications for this compound.

The development of novel bioorthogonal probes with tailored properties is an active area of research. nih.gov this compound could be incorporated into small, hydrophilic probes for labeling biomolecules in living systems with minimal perturbation. nih.gov The small size of the alkyne tag is particularly advantageous for minimizing steric hindrance in biological environments. nih.gov

Beyond simple labeling, there is a growing interest in developing bioorthogonal reactions for more complex applications, such as in-vivo imaging and drug delivery. Tetrazine-based fluorogenic probes, for example, can be used for bioorthogonal imaging, and this compound could be functionalized to interact with these systems. rsc.org The reactivity of the alkyne can also be harnessed for the development of probes for activity-based protein profiling. nih.gov

Development of Machine Learning and AI-Driven Approaches for this compound Reaction Prediction

Machine learning (ML) and artificial intelligence (AI) are poised to revolutionize chemical synthesis by enabling the rapid prediction of reaction outcomes and the optimization of reaction conditions. Future research will likely involve the development of predictive models for the reactions of this compound.

ML models can be trained on large datasets of chemical reactions to predict the regioselectivity and site-selectivity of organic transformations. nih.govrsc.orgchemrxiv.org Such models could be applied to predict the outcome of various functionalization reactions of this compound, guiding the design of more efficient and selective synthetic routes. Computational tools can also be used to predict the reactivity of different functional groups within the molecule, aiding in the selection of appropriate reagents and catalysts. researchgate.net

The diverse reactivity of alkynes in C-H activation reactions makes them interesting subjects for predictive modeling. rsc.org By understanding the factors that govern the reactivity of the alkyne in this compound, researchers can design novel transformations with high precision.

| AI/ML Application | Research Area | Potential Impact |

| Regioselectivity Prediction | Synthetic Route Design | More efficient and selective synthesis |

| Site-selectivity Prediction | Functionalization Studies | Precise control over molecular modification |

| Reactivity Modeling | Novel Reaction Discovery | Design of new chemical transformations |

Expanding the Utility of this compound in Sustainable Polymer and Material Design

The unique structure of this compound makes it a promising monomer for the synthesis of novel polymers and materials with tailored properties. Future research in this area will likely focus on sustainable polymer design and the development of functional materials.

The amine and alkyne functionalities of this compound can be utilized in various polymerization reactions. For example, catalyst-free amino-yne click polymerization has been used to synthesize functional polyamides. chemrxiv.org This approach could be adapted to produce polyamides with unique properties derived from the incorporation of this compound. The synthesis and characterization of polyamides derived from amino acid derivatives have also been reported, providing a basis for the development of biocompatible and biodegradable materials. nih.govresearchgate.net

Furthermore, the alkyne group can serve as a handle for post-polymerization modification, allowing for the introduction of various functional groups to tune the properties of the resulting polymer. This could lead to the development of materials with applications in areas such as drug delivery, tissue engineering, and advanced coatings. The synthesis of polyamides with long alkylene segments has been shown to influence their thermal and crystalline properties, a strategy that could be employed with this compound to create materials with specific performance characteristics. researchgate.net

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for N-Ethylbut-3-yn-1-amine hydrochloride, and how can reaction conditions be optimized for yield?

- Methodology :

- Step 1 : Begin with alkyne precursors (e.g., but-3-yn-1-amine) and alkylation agents (e.g., ethyl halides). Use carbodiimide coupling reagents (e.g., EDC·HCl, referenced in ) to facilitate amine bond formation .

- Step 2 : Optimize solvent polarity (e.g., acetonitrile or DMF) and pH (neutral to slightly basic) to enhance nucleophilic substitution efficiency.

- Step 3 : Monitor reaction progress via TLC or HPLC (as in for pyridoxine hydrochloride analysis). Purify using recrystallization or column chromatography .

- Step 4 : Validate yield via gravimetric analysis and confirm structure with NMR and MS (see for hybrid molecule characterization).

Q. Which analytical techniques are most effective for characterizing N-Ethylbut-3-yn-1-amine hydrochloride, and how should data interpretation be approached?

- Methodology :

- Technique 1 : ¹H/¹³C NMR to confirm amine and alkyne functional groups. Compare chemical shifts to similar compounds (e.g., but-3-yn-1-amine hydrochloride in ) .

- Technique 2 : Mass Spectrometry (MS) for molecular weight verification. Use electrospray ionization (ESI) for hydrochloride salt detection .

- Technique 3 : UV-Vis Spectroscopy (λmax ~255 nm, as in ) to assess purity and detect conjugated systems .

- Data Interpretation : Cross-reference spectral data with computational predictions (e.g., PubChem in ) to resolve ambiguities .

Advanced Research Questions

Q. How can researchers address discrepancies in purity assessments between HPLC, NMR, and elemental analysis for this compound?

- Methodology :

- Step 1 : Perform HPLC with a C18 column and acidic mobile phase (e.g., 0.1% TFA) to quantify impurities (as in for pyridoxine analysis) .

- Step 2 : Use ¹H NMR to detect residual solvents or byproducts (e.g., unreacted ethylamine). Integrate peaks relative to the target compound .

- Step 3 : Conduct elemental analysis (C, H, N, Cl) to validate stoichiometry. Address deviations by adjusting recrystallization solvents (e.g., ethanol/water mixtures) .

- Conflict Resolution : If HPLC and NMR disagree, use spiking experiments with known impurities (e.g., ethylamine hydrochloride from ) to identify overlaps .

Q. What strategies are recommended for evaluating the stability of N-Ethylbut-3-yn-1-amine hydrochloride under varying storage conditions?

- Methodology :

- Condition 1 : Store at -20°C in airtight, light-resistant containers (as in for ≥5-year stability) .

- Condition 2 : Test room-temperature stability under inert atmosphere (argon/nitrogen) to prevent hydrolysis (refer to for handling protocols) .

- Analysis : Periodically assess degradation via HPLC-UV and FTIR to track alkyne bond integrity. Compare to accelerated stability studies (40°C/75% RH for 6 months) .

Q. How can computational modeling be integrated with experimental data to predict the reactivity or biological interactions of this compound?

- Methodology :

- Step 1 : Use DFT calculations (e.g., Gaussian software) to model alkyne-amine interactions and predict reaction pathways (reference PubChem data in ) .

- Step 2 : Perform docking studies (AutoDock/Vina) to simulate binding with biological targets (e.g., enzymes with amine-binding sites, as in for cysteine proteases) .

- Step 3 : Validate predictions via in vitro assays (e.g., enzyme inhibition or cytotoxicity tests) using protocols from for hybrid molecule bioactivity .

Key Considerations

- Contradictions in Evidence : Storage conditions vary (e.g., -20°C in vs. room temperature in ). Resolve by conducting stability studies under both conditions .

- Data Reproducibility : Ensure synthetic batches are validated using multiple analytical techniques (e.g., NMR + MS) to minimize batch-to-batch variability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products